Cas no 894498-05-6 (ethyl 4-(benzylcarbamoyl)aminobenzoate)
ethyl 4-(benzylcarbamoyl)aminobenzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(3-benzylureido)benzoate
- SMR000297298
- AKOS001475273
- VU0323155-2
- HMS2617J22
- Z123850836
- MLS000674355
- ethyl 4-(benzylcarbamoylamino)benzoate
- SCHEMBL20380337
- 894498-05-6
- ETHYL 4-[(BENZYLCARBAMOYL)AMINO]BENZOATE
- BDBM50569514
- CHEMBL1460701
- F3208-0007
- ethyl 4-{[(benzylamino)carbonyl]amino}benzoate
- ethyl 4-(benzylcarbamoyl)aminobenzoate
-
- Inchi: 1S/C17H18N2O3/c1-2-22-16(20)14-8-10-15(11-9-14)19-17(21)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,21)
- InChI Key: RWYJNVFPDNEYTI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)NC(NCC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 298.13174244g/mol
- Monoisotopic Mass: 298.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.4Ų
ethyl 4-(benzylcarbamoyl)aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3208-0007-2μmol |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 2μmol |
$57.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-5μmol |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 5μmol |
$63.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-10μmol |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 10μmol |
$69.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-20μmol |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 20μmol |
$79.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-1mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 1mg |
$54.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-2mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 2mg |
$59.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-3mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 3mg |
$63.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-4mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 4mg |
$66.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-5mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 5mg |
$69.0 | 2023-08-18 | |
| Life Chemicals | F3208-0007-10mg |
ethyl 4-[(benzylcarbamoyl)amino]benzoate |
894498-05-6 | 90%+ | 10mg |
$79.0 | 2023-08-18 |
ethyl 4-(benzylcarbamoyl)aminobenzoate Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on ethyl 4-(benzylcarbamoyl)aminobenzoate
Professional Introduction to Ethyl 4-(benzylcarbamoyl)aminobenzoate (CAS No. 894498-05-6)
Ethyl 4-(benzylcarbamoylaminobenzoate) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. With a CAS number of 894498-05-6, this compound represents a fascinating derivative with potential applications in drug development and molecular biology. Its unique structural features, characterized by a benzylcarbamoyl group and an ethyl ester moiety, make it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
The chemical structure of Ethyl 4-(benzylcarbamoylaminobenzoate) consists of a benzoate backbone substituted with an amine group that is further modified by a benzylcarbamoyl moiety. This configuration suggests a high degree of versatility, allowing for diverse chemical modifications and functionalizations. Such structural attributes are particularly appealing in the context of medicinal chemistry, where tailored molecular entities are designed to interact selectively with biological targets.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. The benzylcarbamoyl group, in particular, has been identified as a key pharmacophore in several therapeutic agents, contributing to their efficacy and selectivity. Ethyl 4-(benzylcarbamoylaminobenzoate) exemplifies this trend, as it combines the benzoate scaffold with a carbamate functionality, which is known to exhibit inhibitory effects on various enzymes and receptors.
One of the most compelling aspects of Ethyl 4-(benzylcarbamoylaminobenzoate) is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that can modulate kinase activity, researchers aim to develop treatments that can selectively target pathological pathways without affecting normal cellular processes. The presence of the benzylcarbamoyl group in Ethyl 4-(benzylcarbamoylaminobenzoate) makes it a promising precursor for such kinase inhibitors.
The ethyl ester group in the compound's name also highlights its potential utility as an intermediate in synthetic chemistry. Ester functionalities are frequently employed in organic synthesis due to their reactivity and ease of modification. For instance, they can be hydrolyzed to carboxylic acids or converted into amides, providing versatile pathways for further functionalization. This adaptability makes Ethyl 4-(benzylcarbamoylaminobenzoate) a valuable building block for constructing more complex molecular architectures.
In the realm of drug discovery, the benzoate moiety has been extensively studied for its pharmacological properties. Benzoic acid derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial activities. The incorporation of additional functional groups, such as the benzylcarbamoyl moiety in Ethyl 4-(benzylcarbamoylaminobenzoate
The synthesis of Ethyl 4-(benzylcarbamoylaminobenzoate) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity levels. These techniques not only facilitate the production of the compound but also provide insights into its structural characteristics and reactivity patterns.
The pharmacokinetic profile of Ethyl 4-(benzylcarbamoylaminobenzoate) is another critical aspect that warrants investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a therapeutic agent. Preclinical studies have begun to explore these parameters in vitro and in vivo, providing valuable data on the compound's behavior within biological systems. Such studies are crucial for optimizing dosages and formulations to maximize therapeutic efficacy while minimizing side effects.
The growing body of research on carbamate-based compounds underscores their significance in modern drug discovery. Ethyl 4-(benzylcarbamoylaminobenzoate) stands out as a representative example of how structural modifications can lead to novel bioactive entities with therapeutic potential. Its unique combination of functional groups makes it a versatile tool for synthetic chemists and pharmacologists alike.
In conclusion, Ethyl 4-(benzylcarbamoylaminobenzoate) (CAS No. 894498-05-6) is a compound with remarkable potential in pharmaceutical research. Its structural features enable diverse applications in drug development, particularly in the design of kinase inhibitors and other therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds like Ethyl 4-(benzylcarbamoylaminobenzoate) will undoubtedly play a pivotal role in advancing our understanding of disease mechanisms and developing effective treatments.
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